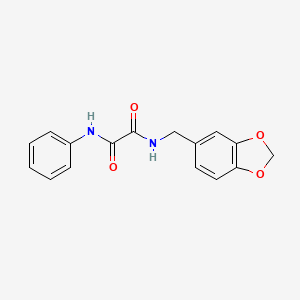

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide

Übersicht

Beschreibung

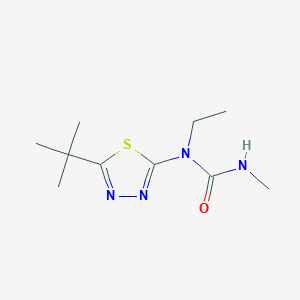

“N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide” is a chemical compound with the linear formula C15H14N2O31. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals1. However, Sigma-Aldrich does not collect analytical data for this product1.

Molecular Structure Analysis

The molecular structure of “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide” is not explicitly available. However, the linear formula C15H14N2O31 provides some insight into its structure. It is important to note that the actual 3D arrangement of atoms within the molecule is pivotal for its biological activities3.

Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide”. However, related compounds have shown reactivity and functional versatility, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction3.

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide” are not explicitly available. However, the linear formula C15H14N2O31 and the molecular weight of 270.291 can provide some insight into its properties.

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Biochemical Studies

One study involved virtual screening targeting the urokinase receptor (uPAR), leading to the identification of a compound similar to N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide. This compound demonstrated properties like blocking angiogenesis and inducing apoptosis in cell growth, which could have implications in cancer research, particularly in breast tumor metastasis (Wang et al., 2011).

Antimicrobial Evaluation

Another research focused on the synthesis of N-benzimidazol-1-yl-methyl-benzamide derivatives, closely related to N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide. These derivatives demonstrated effective antimicrobial properties against various bacteria and fungi, highlighting the potential for this class of compounds in developing new antimicrobial agents (Sethi et al., 2016).

Synthesis and Biological Activity

The synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives, through a green chemistry approach involving microwave irradiation and solvent-free conditions, was also explored. These compounds showed promising antibacterial and antifungal activities, indicating their potential use in pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

Anti-Tubercular Activity

Research on a series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide indicated significant in vitro anti-tubercular activity. This study suggests the potential of these compounds in treating tuberculosis, a major global health issue (Nimbalkar et al., 2018).

Antitumor Effects

Additionally, the synthesis of compounds like N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, with potential antitumor effects, was investigated. This research underscores the potential of such compounds in cancer treatment (Bin, 2015).

Antimicrobial Agents

The synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives also showcased antimicrobial properties against various bacterial and fungal strains, further supporting the potential of benzamide derivatives in antimicrobial applications (Bikobo et al., 2017).

Safety And Hazards

There is no specific safety and hazard information available for “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide”. However, it is important to handle all chemicals with care and follow appropriate safety protocols.

Zukünftige Richtungen

The future directions of “N-(1,3-benzodioxol-5-ylmethyl)-N’-phenyloxamide” are not explicitly stated in the available resources. However, related compounds have shown potential in various fields, including the treatment of liver diseases4.

Please note that this analysis is based on the available information and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-15(16(20)18-12-4-2-1-3-5-12)17-9-11-6-7-13-14(8-11)22-10-21-13/h1-8H,9-10H2,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGBTGGMBHQHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001330014 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24813313 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

CAS RN |

351370-34-8 | |

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-N'-phenyloxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001330014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)

![5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2821612.png)

![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2821614.png)

![3-chloro-5-(trifluoromethyl)-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminopyridine-2-carboximidamide](/img/structure/B2821615.png)

![1-Nitro-2-[(phenylsulfanyl)methyl]benzene](/img/structure/B2821619.png)